molecular formula C9H6F3N3S B3120298 4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 261962-35-0

4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B3120298
CAS No.: 261962-35-0
M. Wt: 245.23 g/mol
InChI Key: JZQDWMJNKSREOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Mechanism of Action

Target of Action

They have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

1,2,4-triazoles, in general, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . These interactions can lead to changes in the function of the target, which can result in the observed biological activities .

Biochemical Pathways

1,2,4-triazoles have been reported to affect a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

1,2,4-triazoles, in general, are known for their excellent bioavailability . These properties significantly impact the compound’s bioavailability, determining its effectiveness in reaching and interacting with its target.

Result of Action

Compounds containing the 1,2,4-triazole ring have been reported to exhibit a variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Action Environment

The action of 4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol can be influenced by various environmental factors. For instance, its solubility in water and organic solvents can affect its distribution in the body and its interaction with biological targets. Moreover, the compound’s stability can be influenced by factors such as pH and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(4-Trifluoromethyl-phenyl)hydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiol or amine derivatives.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials science

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure without the trifluoromethyl group.

    4-Phenyl-1,2,4-triazole-3-thiol: Similar structure but lacks the trifluoromethyl group.

    4-(4-Methyl-phenyl)-4H-[1,2,4]triazole-3-thiol: Similar structure with a methyl group instead of trifluoromethyl.

Uniqueness

4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity, metabolic stability, and binding affinity to molecular targets. This makes it a more potent and selective compound compared to its analogs .

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3S/c10-9(11,12)6-1-3-7(4-2-6)15-5-13-14-8(15)16/h1-5H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQDWMJNKSREOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=NNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729105
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol
Reactant of Route 6
Reactant of Route 6
4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.